S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Vue d'ensemble

Description

S-3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate: is a complex organic compound with the molecular formula C48H37O4P. It is known for its unique structural properties, which include two anthracene groups attached to a binaphthyl core. This compound is often used in research due to its interesting photophysical and chemical properties.

Méthodes De Préparation

The synthesis of S-3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate typically involves multiple steps. One common method includes the following stages :

Stage 1: Reaction of 4-methoxy-aniline with C8H12O3 in tetrahydrofuran at -50°C for 20 minutes.

Stage 2: Addition of ®-3,3’-di(anthracen-9-yl)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diyl hydrogen phosphate in tetrahydrofuran at -50°C for 13 hours.

Stage 3: Reaction with C15H36O2Si4 in tetrahydrofuran at -50°C for 13 hours.

Analyse Des Réactions Chimiques

S-3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the anthracene rings, often using reagents like bromine or chlorine under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C48H29O4P

- Molecular Weight : 700.72 g/mol

- Structure : The compound features a binaphthyl backbone with anthracene substituents and a phosphate group, which contributes to its optical activity and potential for coordination with metal ions.

Catalysis

S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate has been explored as a chiral ligand in various catalytic processes. Its ability to form stable complexes with transition metals enhances the enantioselectivity of reactions such as:

- Asymmetric Hydrogenation : The compound can be used to facilitate the hydrogenation of prochiral ketones to produce chiral alcohols with high enantiomeric excess.

- Cross-Coupling Reactions : It serves as a ligand in palladium-catalyzed cross-coupling reactions, improving yields and selectivity in the formation of biaryl compounds.

Organic Electronics

The compound's anthracene moieties contribute to its photophysical properties, making it suitable for applications in organic electronics:

- Organic Light Emitting Diodes (OLEDs) : Its high photoluminescence efficiency makes it a candidate for use in OLEDs, where it can enhance light emission.

- Organic Photovoltaics (OPVs) : The compound can be incorporated into photovoltaic devices to improve charge transport and energy conversion efficiency.

Chiral Recognition

Due to its chiral nature, this compound is utilized in chiral recognition processes:

- Chiral Chromatography : It can be employed as a stationary phase in high-performance liquid chromatography (HPLC) for the separation of enantiomers.

- Sensing Applications : The compound has potential use in sensors that detect chiral molecules based on changes in fluorescence or absorption properties upon binding.

Case Study 1: Asymmetric Synthesis

A study demonstrated the effectiveness of this compound as a ligand in the asymmetric synthesis of β-amino acids. The reaction yielded products with up to 95% enantiomeric excess, showcasing its potential in pharmaceutical applications where chirality is crucial.

Case Study 2: OLED Performance

Research on OLEDs incorporating this compound revealed that devices utilizing this compound exhibited improved brightness and efficiency compared to standard materials. The findings suggest that the compound's unique electronic properties enhance exciton formation and transport.

Mécanisme D'action

The mechanism of action of S-3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate involves its ability to interact with various molecular targets through its anthracene and binaphthyl groups . These interactions can influence photophysical properties, making it useful in applications like photodynamic therapy. The pathways involved often include electron transfer and energy transfer processes.

Comparaison Avec Des Composés Similaires

S-3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate can be compared with other similar compounds such as:

3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate: Similar structure but different stereochemistry.

3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphonate: Similar structure with a different functional group.

3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphite: Similar structure with a different oxidation state of phosphorus.

The uniqueness of S-3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate lies in its specific stereochemistry and the presence of the hydrogenphosphate group, which imparts distinct chemical and photophysical properties.

Activité Biologique

S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS No. 361342-52-1) is a phosphoric acid derivative characterized by its unique structure that incorporates anthracene moieties. This compound has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms, effects on cellular systems, and potential applications.

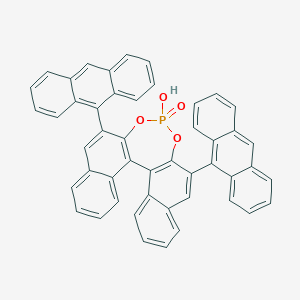

Chemical Structure and Properties

The chemical structure of this compound is depicted as follows:

This compound features a binaphthyl core with two anthracene groups attached to the 3 and 3' positions. The presence of the phosphate group is critical for its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which are crucial in combating oxidative stress in biological systems. This activity may be attributed to the electron-rich anthracene units that can scavenge free radicals effectively.

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation.

- Cellular Signaling Modulation : The phosphate group is known to play a significant role in cellular signaling pathways. This compound may influence signaling cascades related to cell proliferation and differentiation.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of this compound using various assays (DPPH radical scavenging assay and ABTS assay). Results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 15.4 |

| ABTS Scavenging | 12.8 |

Study 2: Anticancer Activity

In vitro experiments on human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Apoptosis via caspase activation |

| MCF-7 | 8.7 | Mitochondrial dysfunction |

Propriétés

IUPAC Name |

10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H29O4P/c49-53(50)51-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)52-53)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-28H,(H,49,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJHYRSRVCOHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=C1C=CC=CC1=CC1=CC=CC=C19)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H29O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361342-52-1, 361342-51-0 | |

| Record name | (S)-3,3′-Bis(9-anthryl)-1,1′-binaphthalene-2,2′-diyl hydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361342-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (11bR)-2,6-Di-9-anthracenyl-4-hydroxydinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361342-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 361342-52-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.